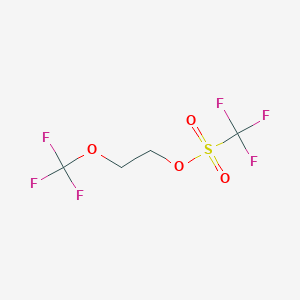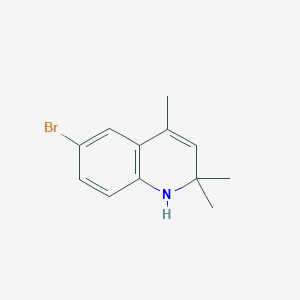
反式-4-(二乙氨基)肉桂醛
描述
trans-4-(Diethylamino)cinnamaldehyde: is an organic compound with the molecular formula C13H17NO . It is a derivative of cinnamaldehyde, where the para position of the benzene ring is substituted with a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its structural similarity to bioactive cinnamaldehyde derivatives.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
作用机制
Target of Action
Trans-4-(Diethylamino)cinnamaldehyde is a chemical compound with a molecular weight of 203.28 Similar compounds such as cinnamaldehyde, a component of cinnamon essential oil, have been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Mode of Action
It is known that cinnamaldehyde, a related compound, can interact with bacterial cell membranes and disrupt their structure . This interaction can lead to changes in the permeability of the cell membrane, resulting in leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Related compounds such as cinnamaldehyde have been shown to disrupt energy metabolism in bacteria, which could potentially affect various biochemical pathways .
Result of Action
Based on the effects of related compounds, it can be inferred that this compound may cause damage to bacterial cell membranes, disrupt energy metabolism, and inhibit biofilm formation .
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the common methods to synthesize trans-4-(Diethylamino)cinnamaldehyde involves the aldol condensation of 4-(Diethylamino)benzaldehyde with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wittig Reaction: Another method involves the Wittig reaction, where 4-(Diethylamino)benzyltriphenylphosphonium chloride reacts with formaldehyde in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of trans-4-(Diethylamino)cinnamaldehyde often involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: trans-4-(Diethylamino)cinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating diethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-(Diethylamino)benzoic acid.
Reduction: Formation of trans-4-(Diethylamino)cinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
相似化合物的比较
Cinnamaldehyde: The parent compound, known for its antimicrobial and anti-inflammatory properties.
4-(Dimethylamino)cinnamaldehyde: Similar structure but with dimethylamino group instead of diethylamino.
4-(Methoxy)cinnamaldehyde: Contains a methoxy group at the para position.
Uniqueness:
- The presence of the diethylamino group in trans-4-(Diethylamino)cinnamaldehyde makes it more electron-rich compared to its analogs, enhancing its reactivity in electrophilic aromatic substitution reactions.
- Its unique structure allows for specific interactions in biological systems, potentially leading to distinct biological activities.
属性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOTBSUZDDHLT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418751 | |
| Record name | trans-4-(Diethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-59-2 | |
| Record name | NSC166362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-(Diethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22411-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B1366508.png)



![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)







